molecular formula C17H25N3O2 B267523 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Cat. No. B267523
M. Wt: 303.4 g/mol
InChI Key: ATKNNVFLRRLVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system.

Mechanism of Action

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide acts as a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which is primarily found in the central nervous system. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptors are involved in the regulation of appetite, metabolism, and reward pathways. By blocking the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide reduces appetite and food intake, promotes weight loss, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in obese individuals, improves glucose metabolism, and reduces insulin resistance. It also reduces drug-seeking behavior in individuals addicted to drugs such as cocaine and heroin. In addition, it has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which allows for specific targeting of this receptor. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in the brain, which could be beneficial for these conditions. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide and its potential use in various diseases and conditions.
Conclusion:
In conclusion, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor that has shown potential therapeutic applications in various diseases and conditions. Its synthesis method has been optimized to produce high yields of pure product, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in various diseases and conditions.

Synthesis Methods

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide involves the reaction of 3-aminophenylbutyric acid with cyclohexyl isocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is purified by column chromatography. This synthesis method has been optimized to produce high yields of pure N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to be effective in the treatment of obesity, metabolic disorders, and drug addiction. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H25N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h6,10-13H,2-5,7-9H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

ATKNNVFLRRLVEK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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